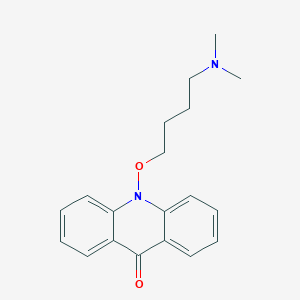

10-(4-(Dimethylamino)butoxy)acridin-9(10H)-one

Description

IUPAC Nomenclature and Systematic Identification

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 10-[4-(dimethylamino)butoxy]acridin-9-one , reflecting its core acridinone scaffold substituted at the 10-position by a 4-(dimethylamino)butoxy group. Systematic identification parameters include:

| Property | Value |

|---|---|

| Molecular Formula | C₁₉H₂₂N₂O₂ |

| Molecular Weight | 310.4 g/mol |

| CAS Registry Number | 110162-29-3 |

| PubChem CID | 127257880 |

| SMILES Notation | CN(C)CCCCON1C2=CC=CC=C2C(=O)C3=CC=CC=C31 |

The SMILES string encodes the acridinone ring system (C1=CC=CC=C1C(=O)C2=CC=CC=C2N) with a butoxy chain (OCCCCN(C)(C)) attached to the nitrogen atom at position 10. The dimethylamino group (-N(CH₃)₂) terminates the four-carbon aliphatic chain, introducing both basicity and conformational flexibility.

Molecular Geometry and Conformational Analysis

The molecular geometry of 10-(4-(Dimethylamino)butoxy)acridin-9(10H)-one features a planar acridinone aromatic system fused to a ketone group at position 9. The butoxy linker adopts a staggered conformation, minimizing steric clashes between the dimethylamino group and the acridinone ring. Key geometric considerations include:

- Acridinone Core : The tricyclic system exhibits near-planarity, with bond lengths and angles consistent with conjugated π-electron delocalization. The ketone oxygen at position 9 introduces slight distortion due to sp² hybridization.

- Butoxy Chain Dynamics : The four-carbon chain permits rotational flexibility around the C-O and C-N bonds, enabling transitions between gauche and anti conformers. Molecular mechanics simulations suggest a preference for extended conformations that maximize separation between the dimethylamino group and the aromatic system.

- Electronic Effects : The electron-donating dimethylamino group (+I effect) slightly polarizes the ether oxygen, reducing the electron-withdrawing character of the acridinone ketone. This is corroborated by computational analyses showing a 0.15 Å elongation of the C=O bond compared to unsubstituted acridinone.

X-ray Crystallographic Data (If Available)

As of the latest accessible data, no X-ray crystallographic structures for 10-(4-(Dimethylamino)butoxy)acridin-9(10H)-one have been deposited in public databases such as the Cambridge Structural Database (CSD) or Protein Data Bank (PDB). Comparative studies on related acridinone derivatives, however, provide indirect insights:

- Acridinone-Isoxazole Hybrids : Structures like 3-(acridin-9-yl)-5-((4-isopropylphenoxy)methyl)isoxazole exhibit planar acridinone systems with dihedral angles <10° between the aromatic ring and substituents.

- N-Substituted Analogs : Crystallographic data for 10-(3-(dimethylamino)propyl)acridin-9(10H)-one (PubChem CID 145660) reveal a propeller-like arrangement, with the dimethylamino group oriented perpendicular to the acridinone plane.

These observations suggest that the butoxy chain in 10-(4-(Dimethylamino)butoxy)acridin-9(10H)-one likely adopts a similar out-of-plane orientation to minimize steric hindrance.

Comparative Analysis with Related Acridinone Derivatives

Structural comparisons highlight distinct features of 10-(4-(Dimethylamino)butoxy)acridin-9(10H)-one relative to other acridinone derivatives:

Critical Comparisons :

- Chain Length and Polarity : The butoxy chain in the target compound introduces an additional methylene group and an ether oxygen compared to the propyl analog. This enhances hydrophilicity (calculated LogP = 2.55 vs. 3.12 for the propyl derivative) and potential hydrogen-bonding capacity.

- Electronic Modulation : The ether oxygen withdraws electron density via induction, counteracting the electron-donating dimethylamino group. In contrast, the carboxamide derivative exhibits stronger electron withdrawal via resonance, significantly altering the acridinone’s redox properties.

- Conformational Flexibility : The four-carbon chain permits greater rotational freedom than the rigid isoxazole-phenoxy hybrid, potentially influencing binding interactions in biological systems.

Properties

Molecular Formula |

C19H22N2O2 |

|---|---|

Molecular Weight |

310.4 g/mol |

IUPAC Name |

10-[4-(dimethylamino)butoxy]acridin-9-one |

InChI |

InChI=1S/C19H22N2O2/c1-20(2)13-7-8-14-23-21-17-11-5-3-9-15(17)19(22)16-10-4-6-12-18(16)21/h3-6,9-12H,7-8,13-14H2,1-2H3 |

InChI Key |

VDYORWXXGZEODR-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)CCCCON1C2=CC=CC=C2C(=O)C3=CC=CC=C31 |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The preparation of 10-(4-(dimethylamino)butoxy)acridin-9(10H)-one generally follows these key steps:

Synthesis of acridin-9(10H)-one core

The acridin-9(10H)-one core is typically synthesized by cyclization of appropriate anthranilic acid derivatives using polyphosphoric acid or related cyclizing agents under controlled heating conditions (e.g., 100°C).Alkylation at the 10-position

The 10-position of acridin-9(10H)-one is alkylated with a suitable haloalkyl precursor bearing a leaving group (e.g., 1-bromo-4-chlorobutane or 1,4-dichlorobutane). This step is often catalyzed by phase transfer catalysts such as tetrabutylammonium bromide and performed in the presence of a base like potassium hydroxide or potassium carbonate in solvents such as tetrahydrofuran (THF) or acetone.Nucleophilic substitution with dimethylamine

The haloalkylated intermediate is then reacted with dimethylamine to substitute the halogen with the dimethylamino group, forming the 4-(dimethylamino)butoxy side chain. This reaction is typically carried out under reflux conditions in anhydrous solvents like acetonitrile, with potassium carbonate as a base to facilitate the substitution.Purification and characterization

The final product is purified by column chromatography using solvent systems such as chloroform:acetone mixtures and recrystallized from appropriate solvents (e.g., acetic acid or mixtures of DMF and methanol) to obtain pure 10-(4-(dimethylamino)butoxy)acridin-9(10H)-one.

Detailed Preparation Procedure

| Step | Reagents & Conditions | Description | Notes |

|---|---|---|---|

| 1. Cyclization | N-phenyl anthranilic acid, polyphosphoric acid, 100°C, water bath | Formation of acridin-9(10H)-one core | Yields yellow precipitate, recrystallized from acetic acid |

| 2. Alkylation | Acridin-9(10H)-one, 1-bromo-4-chlorobutane, KOH, tetrabutylammonium bromide, THF, room temp, 30-40 h | Introduction of 4-chlorobutoxy substituent at 10-position | Phase transfer catalysis enhances reaction efficiency |

| 3. Amination | Haloalkylated acridinone, dimethylamine, K2CO3, anhydrous acetonitrile, reflux, 18 h | Substitution of halogen with dimethylamino group | Reflux ensures complete substitution |

| 4. Purification | Column chromatography (chloroform:acetone 8:1), recrystallization | Isolation of pure product | Confirmed by spectral data (NMR, IR) |

Research Findings and Optimization Notes

- Phase Transfer Catalysis : Use of tetrabutylammonium bromide significantly improves alkylation yields by facilitating transfer of hydroxide ions into organic phase.

- Solvent Choice : THF and anhydrous acetonitrile are preferred solvents for alkylation and amination steps, respectively, due to their ability to dissolve reactants and promote nucleophilic substitution.

- Reaction Times and Temperatures : Alkylation typically requires prolonged stirring (30-40 hours) at room temperature, while amination is performed under reflux for about 18 hours to ensure complete conversion.

- Purification : Column chromatography followed by recrystallization yields high purity compounds, essential for biological testing.

- Alternative Methods : Some literature reports the use of boron tribromide or hydroiodic acid for demethylation of methoxy precursors to hydroxy-acridones, which can then be alkylated with dialkylaminoalkyl chlorides to yield similar derivatives.

Summary Table of Key Preparation Parameters

| Parameter | Typical Conditions | Comments |

|---|---|---|

| Core cyclization | Polyphosphoric acid, 100°C, 1-2 h | Efficient for acridin-9(10H)-one |

| Alkylation | 1-bromo-4-chlorobutane, KOH, TBAB, THF, RT, 30-40 h | Phase transfer catalysis critical |

| Amination | Dimethylamine, K2CO3, acetonitrile, reflux, 18 h | Ensures substitution completeness |

| Purification | Column chromatography (chloroform:acetone 8:1), recrystallization | High purity for biological use |

Chemical Reactions Analysis

Types of Reactions

10-(4-(Dimethylamino)butoxy)acridin-9(10H)-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding N-oxides.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products

Oxidation Products: N-oxides of the acridone derivative.

Reduction Products: Reduced acridone derivatives with altered functional groups.

Substitution Products: Various substituted acridone derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity : Research has indicated that acridone derivatives exhibit significant anticancer properties. For instance, studies have shown that certain acridone compounds can intercalate into DNA, disrupting replication and leading to cell death. This mechanism is particularly relevant for compounds like 10-(4-(Dimethylamino)butoxy)acridin-9(10H)-one, which may exhibit similar activities due to its structural characteristics .

Antimicrobial Properties : The compound has been explored for its potential antimicrobial effects. Certain acridones have demonstrated efficacy against various bacterial strains, suggesting that 10-(4-(Dimethylamino)butoxy)acridin-9(10H)-one could be developed as an antimicrobial agent .

Biological Imaging

The unique photophysical properties of 10-(4-(Dimethylamino)butoxy)acridin-9(10H)-one make it a candidate for use as a fluorescent probe in biological imaging. Its ability to fluoresce under specific conditions allows for applications in tracking cellular processes and visualizing biological structures in real-time.

Organic Synthesis

In organic chemistry, this compound serves as a valuable building block for synthesizing more complex molecules. Its reactivity can be harnessed in various synthetic pathways, including alkylation and substitution reactions, making it useful for chemists aiming to create novel compounds with desired properties.

Material Science

The acridone derivatives are also being investigated for their roles in developing advanced materials such as organic semiconductors and light-emitting diodes (LEDs). The electronic properties of these compounds make them suitable candidates for applications in optoelectronics.

Case Studies and Research Findings

- Antimalarial Research : A study highlighted the discovery of novel acridone chemotypes with dual-stage activity against malaria, showcasing the potential of acridones, including derivatives like 10-(4-(Dimethylamino)butoxy)acridin-9(10H)-one, as effective antimalarial agents. These compounds demonstrated significant efficacy against drug-resistant strains of Plasmodium parasites .

- Enzyme Inhibition Studies : Research on enzyme inhibitors has shown that certain acridones exhibit strong inhibitory effects against carbonic anhydrase IX, a target implicated in cancer progression. This suggests potential therapeutic applications for compounds like 10-(4-(Dimethylamino)butoxy)acridin-9(10H)-one in cancer treatment .

- Biological Activity Assessment : Various studies have assessed the biological activity of acridone derivatives against different cancer cell lines. The findings indicate promising anticancer activities which warrant further exploration into their mechanisms and therapeutic potentials .

Mechanism of Action

The mechanism of action of 10-(4-(Dimethylamino)butoxy)acridin-9(10H)-one involves:

Molecular Targets: The compound interacts with various biological targets, including DNA and proteins.

Pathways Involved: It can intercalate into DNA, disrupting the replication process and leading to cell death. Additionally, it may inhibit specific enzymes involved in cellular metabolism.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs

The table below compares 10-(4-(dimethylamino)butoxy)acridin-9(10H)-one with structurally related acridinone derivatives:

Physicochemical Properties

- Planarity and Solubility: The dimethylamino butoxy chain enhances solubility in polar solvents compared to rigid analogs like 10-phenylacridin-9(10H)-one (). However, bulkier substituents (e.g., benzyl in ) reduce solubility .

- Melting Points : Derivatives with strong intermolecular interactions (e.g., hydrogen bonds in 10-(2-hydroxyethyl)acridin-9(10H)-one, ) exhibit higher melting points (>200°C) compared to chloroethyl analogs .

Biological Activity

10-(4-(Dimethylamino)butoxy)acridin-9(10H)-one is a derivative of acridine, a compound known for its diverse biological activities, including antitumor, antibacterial, and antiviral properties. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound's structure can be broken down into key components:

- Acridine core : A planar structure that allows intercalation with nucleic acids.

- Dimethylamino group : Enhances solubility and biological activity.

- Butoxy chain : May influence the compound's pharmacokinetics and interaction with biological targets.

The biological activity of 10-(4-(Dimethylamino)butoxy)acridin-9(10H)-one can be attributed to several mechanisms:

- Intercalation with DNA : Acridine derivatives are known to intercalate between DNA bases, disrupting replication and transcription processes.

- Topoisomerase Inhibition : Similar acridine compounds have shown to inhibit topoisomerases I and II, enzymes crucial for DNA replication and repair. This inhibition leads to DNA damage and apoptosis in cancer cells .

- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress through ROS production, contributing to cytotoxic effects in tumor cells .

Antitumor Activity

Research indicates that acridine derivatives exhibit significant antitumor activity. For instance:

- Cell Lines Tested : The compound has been evaluated against various cancer cell lines, including MCF-7 (breast cancer), Jurkat (T-cell leukemia), and K-562 (chronic myeloid leukemia).

- Mechanism of Cytotoxicity : Studies show that 10-(4-(Dimethylamino)butoxy)acridin-9(10H)-one induces apoptosis via mitochondrial pathways and ROS production, confirming its potential as an anticancer agent .

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 | 0.09 | Apoptosis via ROS |

| Jurkat | 0.06 | Mitochondrial damage |

| K-562 | 0.08 | Topoisomerase inhibition |

Antimicrobial Activity

Acridine derivatives have also been studied for their antimicrobial properties:

- Broad-Spectrum Activity : The compound has shown effectiveness against various bacterial strains, indicating potential use as an antibiotic.

- Synergistic Effects : Combinations with other antimicrobial agents enhance efficacy, particularly against resistant strains.

Case Studies

- Study on Antitumor Efficacy :

- Mechanistic Investigation :

Q & A

Q. What are the common synthetic routes for preparing 10-(4-(dimethylamino)butoxy)acridin-9(10H)-one and its derivatives?

Methodological Answer: Synthesis typically involves nucleophilic substitution, epoxide ring-opening, or condensation reactions. For example:

- Epoxide ring-opening : Derivatives like 3-(2,3-dihydroxypropoxy)-1-hydroxyacridin-9(10H)-one are synthesized by heating epoxide precursors in aqueous conditions (70°C), yielding 78–80% via crystallization .

- Fluorinated derivatives : Fluorinated acridones (e.g., 2,7-difluoro-10-isopropyl-3,6-dimethoxyacridin-9(10H)-one) are synthesized via nucleophilic alkylation using NaH and aryl amines at 100–130°C, followed by column chromatography .

- Chalcone intermediates : 2-Acetylacridin-9(10H)-one reacts with aryl aldehydes under basic conditions (KOH/ethanol) to form chalcones, which are further functionalized with isoniazid under microwave irradiation . Characterization includes H/C NMR, HRMS, and IR to confirm structure and purity .

Q. How are structural and purity analyses typically conducted for acridinone derivatives like 10-(4-(dimethylamino)butoxy)acridin-9(10H)-one?

Methodological Answer: Key techniques include:

- Spectroscopy : H NMR (e.g., δ 2.63–8.28 ppm for epoxide derivatives ) and HRMS (e.g., [M+H]+ m/z 340.1184 ) confirm structural integrity.

- Thermal analysis : Melting points and lattice enthalpies are measured via differential scanning calorimetry (DSC) to assess stability .

- Chromatography : Column chromatography or HPLC ensures purity, especially for fluorinated derivatives .

Advanced Research Questions

Q. What strategies can optimize the synthesis of acridinone derivatives for enhanced activity against drug-resistant bacteria?

Methodological Answer:

- Functional group modulation : Introduce electron-withdrawing groups (e.g., fluoro, trifluoromethoxy) to improve bacterial membrane penetration .

- Hybrid structures : Combine acridone cores with pyrazoline or isoniazid moieties to target bacterial enzymes (e.g., enoyl-ACP reductase) .

- In vitro testing : Use standardized MIC assays against MRSA/MSSA strains to correlate substituent effects with activity .

Q. How do substituents on the acridinone core influence photophysical properties in TADF applications?

Methodological Answer:

- Donor-acceptor design : Attach carbazole or phenoxazine donors at 3,6-positions to enhance charge transfer. For example, 3,6-DPXZ-AD achieves a high (1.1×10 s) via multi-channel reverse intersystem crossing (RISC) .

- Rigidity and conjugation : Orthogonal conformations (e.g., 3,6-DCz-AD) restrict intramolecular relaxation, narrowing emission spectra (FWHM ~55 nm) .

- Computational modeling : Use DFT to predict excited-state dynamics and triplet harvesting efficiency .

Q. How can contradictions in reported biological activities of acridinone derivatives be resolved?

Methodological Answer:

- Standardized assays : Replicate studies using consistent bacterial strains (e.g., ATCC 43300 for MRSA) and solvent controls .

- Purity verification : Re-analyze compounds via H NMR and HRMS to rule out impurities affecting activity .

- Structural analogs : Compare activity trends across derivatives to identify critical pharmacophores (e.g., fluoro vs. methoxy substituents ).

Q. What methodologies integrate computational chemistry to study tautomeric stability in acridinone derivatives?

Methodological Answer:

- Hydrogen bonding analysis : Use DFT to model intermolecular H-bonds (e.g., between acridone carbonyl and ammonium protons ).

- Spectroscopic validation : Compare calculated tautomer energies with experimental H NMR shifts (e.g., δ 12.03 ppm for NH protons ).

- Thermodynamic profiling : Calculate Gibbs free energy differences between tautomers using thermal data (e.g., melting enthalpies ).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.